1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid
Overview
Description
“1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid” is a boron-substituted cyclopropane derivative . It has a molecular weight of 220.03 and a molecular formula of C11H13BO4 . The compound is also known as 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring attached to a carboxylic acid group and a 4-(dihydroxyboranyl)-3-methylphenyl group . The InChI key for this compound is GNYDSCKYOPJKTK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 446.9±55.0 °C at 760 mmHg . It is recommended to store the compound at 0-8 °C .Scientific Research Applications
Structural Analysis and Conformation
- Cyclopropane carboxylic acids, such as 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been studied for their structure and conformation using X-ray methods, providing insights into the molecular geometry and interactions in cyclopropane derivatives (J. Korp, I. Bernal, & R. Fuchs, 1983).
Inclusion Compounds and Crystal Structures
- Studies on the crystal structures of cyclopropane dicarboxylic acids and their inclusion compounds with solvents like dimethyl sulphoxide reveal detailed information on host-guest interactions and molecular organization in such compounds (I. Csöregh, O. Gallardo, E. Weber, M. Hecker, & A. Wierig, 1992).
Synthesis and Derivatives
- The synthesis of novel cyclopropane carboxylic acids and their derivatives, including spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid, has been described. These syntheses highlight the diversity and potential of cyclopropane-based compounds in chemical research (S. Yong, A. Ung, S. Pyne, B. Skelton, & A. White, 2007).
Catalysis and Chemical Transformations
- Research on cyclopropanes has also delved into catalytic cyclopropenation processes and their applications in synthesizing various cyclopropyl-containing compounds, including amino acids and bioactive molecules (Hassan Imogaı̈, G. Bernardinelli, C. Gränicher, M. Moran, J. Rossier, & P. Müller, 1998).
Biological Applications and Natural Occurrences
- Cyclopropane carboxylic acids like 1-aminocyclopropane-1-carboxylic acid have been studied for their roles in biological processes and the synthesis of natural compounds, underlining the importance of cyclopropane derivatives in biochemistry (Michael G. Coleman & A. Hudson, 2016).
properties
IUPAC Name |
1-(4-borono-3-methylphenyl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO4/c1-7-6-8(2-3-9(7)12(15)16)11(4-5-11)10(13)14/h2-3,6,15-16H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYDSCKYOPJKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CC2)C(=O)O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207633 | |
Record name | 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dihydroxyboranyl)-3-methylphenyl]cyclopropane-1-carboxylic acid | |
CAS RN |
1628507-89-0 | |
Record name | 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1628507-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Borono-3-methylphenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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